3861-99-2 as a Critical Intermediary Scaffold in the Discovery of High-Potency Diuretics
4-(Aminosulfonyl)-5-chlorophthalimide (3861-99-2) serves as the essential core scaffold for generating a series of N-substituted 4-chloro-5-sulphamoylphthalimides, which demonstrated potent diuretic activity in vivo [1]. While not a drug itself, it is the direct precursor to compounds evaluated against the benchmark diuretic chlorothiazide. The study by Cornish et al. (1966) showed that modifying this core (by reduction of the para-carbonyl group or altering the N-substituent) dramatically changed potency, with the most potent derivative, clorexolone, being 300 times more active than chlorothiazide in a rat model [1]. This underscores the unique value of the core scaffold as a starting point for high-potency diuretic development.
| Evidence Dimension | Diuretic activity potency (in vivo) |
|---|---|
| Target Compound Data | Core scaffold (4-chloro-5-sulphamoylphthalimide) from which N-substituted derivatives are synthesized [1] |
| Comparator Or Baseline | Chlorothiazide (standard diuretic) [1] |
| Quantified Difference | The most potent derivative from this scaffold, clorexolone, was 300x more active than chlorothiazide in a rat model [1]. |
| Conditions | Rat diuresis model [1] |
Why This Matters
For medicinal chemists, procuring 3861-99-2 provides a validated entry point to a chemical series with established potential for high in vivo efficacy relative to clinical standards.
- [1] Cornish, E. J., Lee, G. E., & Wragg, W. R. (1966). The diuretic activity of clorexolone and some related phthalimides and 1-oxoisoindolines. Journal of Pharmacy and Pharmacology, 18(2), 65–80. View Source
